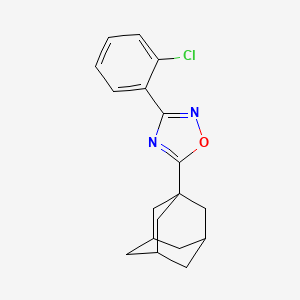
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, also known as ACOX, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a drug candidate for various diseases. ACOX has been found to exhibit promising biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole exerts its biological activity by inhibiting various signaling pathways involved in inflammation, cell proliferation, and apoptosis. 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been found to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. Studies have shown that 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole can reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in vitro and in vivo. 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Furthermore, 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to possess anti-viral activity against the hepatitis C virus and the human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. However, 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has some limitations, including its low bioavailability and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. One area of interest is the development of 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole analogs with improved bioavailability and potency. Another area of interest is the investigation of the potential applications of 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole-based drug delivery systems could enhance the therapeutic efficacy of 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole and reduce its potential toxicity.
Synthesemethoden
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 2-chlorobenzohydrazide with 1-adamantylcarbonyl chloride in the presence of triethylamine and acetonitrile. The resulting product is then treated with phosphorus pentoxide and acetic anhydride to obtain 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. Another method involves the reaction of 2-chlorobenzohydrazide with 1-adamantyl isocyanate in the presence of triethylamine and acetonitrile, followed by treatment with phosphorus pentoxide and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the treatment of various diseases. Studies have shown that 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has also been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to possess anti-viral activity against the hepatitis C virus and the human immunodeficiency virus.
Eigenschaften
IUPAC Name |
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-15-4-2-1-3-14(15)16-20-17(22-21-16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVWYGSQWBBMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5187343.png)
![3-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5187346.png)
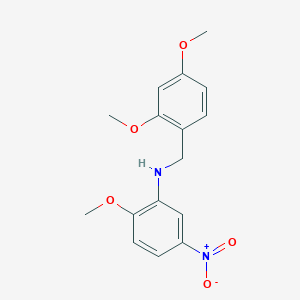
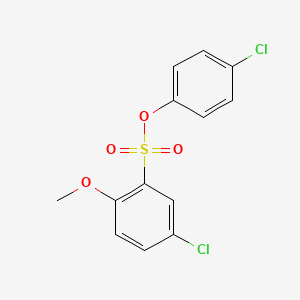
![N~1~-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187371.png)
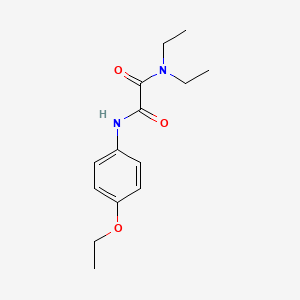
![N,N-dimethyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5187392.png)
![11-(1-pyrenylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5187403.png)
![1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride](/img/structure/B5187419.png)
![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide](/img/structure/B5187431.png)
![3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol](/img/structure/B5187439.png)
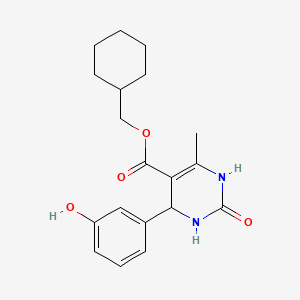
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]pyridine](/img/structure/B5187453.png)